molecular formula C10H13NO4 B6293634 Methyl 6-(2-methoxyethoxy)nicotinate CAS No. 2379322-08-2

Methyl 6-(2-methoxyethoxy)nicotinate

Cat. No.: B6293634
CAS No.: 2379322-08-2
M. Wt: 211.21 g/mol
InChI Key: LIGZEQPIMNPDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(2-methoxyethoxy)nicotinate can be synthesized through a series of chemical reactions involving nicotinic acid derivatives. One common method involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-methoxyethoxy)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted nicotinic acid derivatives .

Scientific Research Applications

Methyl 6-(2-methoxyethoxy)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of novel nicotinic acid derivatives.

    Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Clinical trials have shown promising results in the treatment of cardiovascular diseases and skin disorders.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of Methyl 6-(2-methoxyethoxy)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors, leading to changes in cellular signaling and metabolic processes. The compound may also influence the release of prostaglandins and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.

    Ethyl nicotinate: Another ester derivative of nicotinic acid with similar applications.

    Propyl nicotinate: Used in various pharmaceutical formulations.

Uniqueness

Methyl 6-(2-methoxyethoxy)nicotinate stands out due to its unique methoxyethoxy group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 6-(2-methoxyethoxy)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-5-6-15-9-4-3-8(7-11-9)10(12)14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGZEQPIMNPDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.